Digitoxose

Description

The exact mass of the compound D-Digitoxose is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Monosaccharides - Hexoses - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

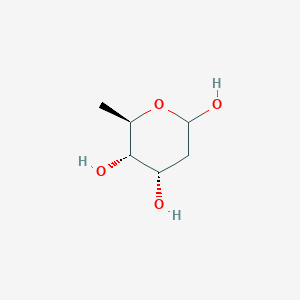

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O4 |

|---|---|

Molecular Weight |

148.16 g/mol |

IUPAC Name |

(4S,5S,6R)-6-methyloxane-2,4,5-triol |

InChI |

InChI=1S/C6H12O4/c1-3-6(9)4(7)2-5(8)10-3/h3-9H,2H2,1H3/t3-,4+,5?,6-/m1/s1 |

InChI Key |

FDWRIIDFYSUTDP-WGDKFINWSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](CC(O1)O)O)O |

Canonical SMILES |

CC1C(C(CC(O1)O)O)O |

Synonyms |

2,6-dideoxyribohexopyranose digitoxose |

Origin of Product |

United States |

Foundational & Exploratory

The Crucial Role of Digitoxose in the Architecture and Activity of Cardiac Glycosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiac glycosides, a class of naturally derived compounds, have long been a cornerstone in the management of cardiac conditions. Their therapeutic efficacy is intrinsically linked to their unique chemical architecture, a composite of a steroidal aglycone and a sugar moiety. Among the various sugars found in these molecules, digitoxose, a deoxy sugar, plays a pivotal role in defining the pharmacological profile of many clinically significant cardiac glycosides like digitoxin. This technical guide provides an in-depth exploration of the multifaceted role of this compound in the structure and function of cardiac glycosides. It delves into the chemical intricacies of this compound, its attachment to the aglycone, and its profound influence on the molecule's interaction with its primary target, the Na+/K+-ATPase. Furthermore, this guide presents a compilation of quantitative structure-activity relationship data, detailed experimental protocols for assessing biological activity, and visual representations of the intricate signaling pathways and experimental workflows involved in cardiac glycoside research.

Introduction: The Structural Significance of this compound

Cardiac glycosides are characterized by a four-ring steroid nucleus, the aglycone or genin, linked to a carbohydrate chain at the C3 position.[1] This sugar portion, or glycone, can consist of one to four sugar units.[2] this compound (2,6-dideoxy-D-ribo-hexose) is a frequently occurring sugar in this glycone chain and is a defining feature of potent cardiac glycosides such as digitoxin.[3][4] The presence and configuration of the this compound units are not mere structural embellishments; they are critical determinants of the pharmacokinetic and pharmacodynamic properties of the entire molecule.[5] The sugar moiety, including this compound, influences the solubility, absorption, and duration of action of the cardiac glycoside.[6] While the aglycone itself possesses pharmacological activity, the attachment of sugars, particularly this compound, significantly enhances both the potency and toxicity of the compound.[2]

Chemical Structure and Linkage

This compound is a C-3 epimer of rhamnose, characterized by the absence of hydroxyl groups at the C2 and C6 positions.[4] Its chemical formula is C6H12O4.[7] In cardiac glycosides, this compound is typically found in its pyranose form and is linked to the C3-hydroxyl group of the aglycone via a β-glycosidic bond.[8] In oligosaccharide chains, the this compound units are connected to each other through β-1,4 linkages.[8]

The Role of this compound in Na+/K+-ATPase Inhibition

The primary mechanism of action of cardiac glycosides is the inhibition of the Na+/K+-ATPase, a transmembrane protein essential for maintaining cellular ion homeostasis.[7][9] This inhibition leads to an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger, resulting in an accumulation of intracellular calcium and enhanced cardiac contractility.[6]

The this compound moiety plays a crucial role in the binding of the cardiac glycoside to the Na+/K+-ATPase. While the steroid core is primarily responsible for the initial interaction, the sugar residues, including this compound, contribute to the stability and affinity of the binding.[10] The sugar moiety is thought to interact with the extracellular domain of the α-subunit of the Na+/K+-ATPase, effectively "locking" the aglycone into its binding pocket.[11] This interaction is critical for the potent inhibitory activity of the glycoside. Studies have shown that the number and type of sugar residues can significantly impact the inhibitory potency.[2]

Quantitative Structure-Activity Relationship (QSAR) Data

The relationship between the structure of the this compound moiety and the biological activity of cardiac glycosides has been extensively studied. The following tables summarize key quantitative data from various studies, highlighting the impact of modifications to the this compound chain on cytotoxicity and Na+/K+-ATPase inhibition.

Table 1: Cytotoxicity of Digitoxin and Related Glycosides in Human Tumor Cells [12][13][14][15][16]

| Compound | Cell Line | IC50 (nM) |

| Digitoxin | Various | 6.4 - 76 |

| Digoxin | Various | ~20 - 200 |

| Digitoxigenin | Various | Less potent than digitoxin |

| Proscillaridin A | Various | 6.4 - 76 |

| Ouabain | Various | Potent, in nM range |

| Lanatoside C | Various | Less potent than digitoxin |

Table 2: Inhibition of Na+/K+-ATPase by Cardiac Glycosides [4][5][17]

| Compound | Enzyme Source | IC50 |

| Digitoxin | Pig kidney | Potent inhibitor |

| Digoxin | Human erythrocyte membranes, Porcine cerebral cortex | Biphasic inhibition, isoform dependent |

| Gitoxin | Human erythrocyte membranes, Porcine cerebral cortex | More sensitive than digoxin |

| Digitoxigenin-α-L-rhamno-pyranoside | Purified Na+/K+-ATPase | 12 ± 1 nM |

| Digitoxigenin-α-L-amiceto-pyranoside | Purified Na+/K+-ATPase | 41 ± 3 nM |

Experimental Protocols

Na+/K+-ATPase Inhibition Assay

This protocol outlines a colorimetric method to determine the inhibitory activity of cardiac glycosides on purified Na+/K+-ATPase.[18][19][20][21][22]

Materials:

-

Purified Na+/K+-ATPase (e.g., from porcine cerebral cortex or pig kidney)[23]

-

Assay Buffer: 100 mM NaCl, 20 mM KCl, 3 mM MgCl2, 25 mM MOPS (pH 7.0 with TRIS)[19]

-

ATP solution (1 mM)

-

Cardiac glycoside solutions of varying concentrations

-

Reagent A: 0.5% ammonium molybdate in 0.5 N HCl with 3% ascorbic acid[18]

-

Reagent B: 2% sodium meta-arsenite, 2% trisodium citrate, 2% acetic acid[18]

-

Phosphate standard solution

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the cardiac glycoside in the assay buffer.

-

In a microplate, add the purified Na+/K+-ATPase enzyme to each well.

-

Add the cardiac glycoside dilutions to the respective wells. A control well with no inhibitor should be included.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the ATP solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by adding Reagent A, which forms a complex with the inorganic phosphate (Pi) released from ATP hydrolysis.

-

After 10 minutes on ice, add Reagent B to stabilize the color.

-

Measure the absorbance at a wavelength between 640-680 nm using a microplate reader.

-

Create a standard curve using the phosphate standard solution.

-

Calculate the amount of Pi released in each well and determine the percent inhibition for each cardiac glycoside concentration.

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of cardiac glycosides on cancer cell lines.[19]

Materials:

-

Cancer cell line (e.g., HeLa, A549)

-

Cell culture medium and supplements

-

Cardiac glycoside solutions of varying concentrations

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Remove the medium and add fresh medium containing serial dilutions of the cardiac glycoside. Include a vehicle control (medium with the solvent used to dissolve the glycoside).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution of the formazan.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the cardiac glycoside that causes a 50% reduction in cell viability.

Signaling Pathways and Experimental Workflows

The binding of cardiac glycosides to the Na+/K+-ATPase not only disrupts ion transport but also triggers a cascade of intracellular signaling events. These pathways are increasingly recognized for their role in the anticancer effects of these compounds.

Cardiac Glycoside-Induced Signaling Cascade

Upon binding to the Na+/K+-ATPase, cardiac glycosides can activate a signalosome complex, leading to the activation of Src, a non-receptor tyrosine kinase.[24] Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR), initiating downstream signaling through the Ras-Raf-MEK-ERK (MAPK) and PI3K/Akt pathways.[25] These pathways are crucial regulators of cell proliferation, survival, and apoptosis.

Caption: Cardiac glycoside-induced signaling cascade.

Experimental Workflow for Structure-Activity Relationship (SAR) Studies

The investigation of the structure-activity relationship of cardiac glycosides, particularly focusing on the role of the this compound moiety, follows a systematic workflow. This involves the synthesis or isolation of a series of analogs with specific modifications to the sugar chain, followed by a comprehensive biological evaluation.[9][26][27]

Caption: Workflow for SAR studies of this compound analogs.

Workflow for Investigating Cardiac Glycoside-Induced Apoptosis

The pro-apoptotic effects of cardiac glycosides are a key area of interest for their potential application in cancer therapy. The workflow to investigate these effects involves a series of cellular and molecular biology techniques.[3][11][28][29]

Caption: Workflow for studying cardiac glycoside-induced apoptosis.

Conclusion

This compound is an integral and functionally significant component of many clinically important cardiac glycosides. Its presence and specific configuration within the glycone moiety profoundly influence the pharmacokinetic and pharmacodynamic properties of these compounds. The this compound chain is critical for high-affinity binding to the Na+/K+-ATPase, the primary molecular target, and consequently for the potent biological activity of these molecules. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development. A deeper understanding of the role of this compound will continue to inform the design and synthesis of novel cardiac glycoside analogs with improved therapeutic indices and potentially new applications, particularly in the realm of oncology. The signaling pathways activated by these compounds present a complex and exciting area for future research, with the potential to uncover novel therapeutic targets and strategies.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. cnc.nuph.edu.ua [cnc.nuph.edu.ua]

- 3. Cardiac glycoside induces cell death via FasL by activating calcineurin and NF-AT, but apoptosis initially proceeds through activation of caspases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of digoxin and gitoxin on the enzymatic activity and kinetic parameters of Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]

- 7. Cardiac glycosides and sodium/potassium-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The mechanistic role of cardiac glycosides in DNA damage response and repair signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Structural View on the Functional Importance of the Sugar Moiety and Steroid Hydroxyls of Cardiotonic Steroids in Binding to Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxicity of digitoxin and related cardiac glycosides in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A Direct Comparison of the Anticancer Activities of Digitoxin MeON-Neoglycosides and O-Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Cytotoxic effect of carbohydrate derivatives of digitoxigenin involves modulation of plasma membrane Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. znaturforsch.com [znaturforsch.com]

- 19. A Method to Measure Hydrolytic Activity of Adenosinetriphosphatases (ATPases) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. assaygenie.com [assaygenie.com]

- 23. researchgate.net [researchgate.net]

- 24. Frontiers | Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection [frontiersin.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biosynthesis of TDP-d-Digitoxose in Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of thymidine diphosphate (TDP)-d-digitoxose in bacteria. Digitoxose and other deoxysugars are crucial components of many secondary metabolites with significant pharmacological activities, including antibiotics and anticancer agents. Understanding the biosynthesis of these sugars is paramount for the chemoenzymatic synthesis of novel glycosylated natural products and the development of new therapeutics. This document details the enzymatic steps, key intermediates, and, where available, quantitative data and experimental protocols for the enzymes involved in this pathway.

The Core Biosynthetic Pathway of TDP-d-Digitoxose

The biosynthesis of TDP-d-digitoxose is a five-step enzymatic pathway that commences with the central precursor D-glucose-1-phosphate. The pathway involves a series of modifications to the glucose scaffold, including activation with a nucleotide, dehydrations, and stereospecific reductions. The key intermediate, TDP-D-glucose, is first synthesized and then undergoes a series of transformations catalyzed by a dedicated set of enzymes.

The overall transformation from D-glucose-1-phosphate to TDP-d-digitoxose can be summarized as follows:

-

Thymidylyltransfer: D-glucose-1-phosphate is activated by the transfer of a thymidylyl group from dTTP, forming TDP-D-glucose.

-

4,6-Dehydration: The TDP-D-glucose molecule undergoes dehydration at the C4 and C6 positions to yield TDP-4-keto-6-deoxy-D-glucose.

-

2,3-Dehydration: A subsequent dehydration event at the C2 and C3 positions results in the formation of TDP-3,4-diketo-2,6-dideoxy-D-glucose.

-

C-3 Ketoreduction (Axial): This is a critical step that defines the stereochemistry of the final product. The keto group at the C3 position is reduced to a hydroxyl group in an axial configuration. This stereospecific reduction is the branching point that differentiates the biosynthesis of d-digitoxose from its l-epimer.

-

C-4 Ketoreduction: The final step involves the reduction of the keto group at the C4 position to produce TDP-d-digitoxose.

The biosynthetic pathways for TDP-d-digitoxose and TDP-l-digitoxose share common initial steps but diverge at the C-3 ketoreduction, where different enzymes catalyze the reduction with opposite stereochemical outcomes.[1][2]

Visualizing the Pathway

The following diagram, generated using Graphviz, illustrates the sequential enzymatic reactions in the biosynthesis of TDP-d-digitoxose.

Caption: Biosynthetic pathway of TDP-d-digitoxose.

Quantitative Data on Biosynthetic Enzymes

While the biosynthetic pathway for TDP-d-digitoxose has been elucidated, comprehensive quantitative kinetic data for the specific enzymes involved remains limited in the publicly available literature. However, data from homologous enzymes in other deoxysugar biosynthetic pathways can provide valuable insights into their catalytic efficiencies. The following table summarizes representative kinetic data for enzymes catalyzing similar reactions. It is important to note that these values are illustrative and may not directly reflect the kinetics of the enzymes in the TDP-d-digitoxose pathway.

| Enzyme Class | Homologous Enzyme Example | Substrate | Km (µM) | Vmax (µmol/h/mg) | Source |

| TDP-D-glucose 4,6-dehydratase | RfbB (S. enterica) | TDP-D-glucose | ~200 | ~130 | [3] |

| C-3 Ketoreductase | KijD10 (A. kijaniata) | TDP-3-keto-6-deoxy-D-galactose (model) | N/A | N/A | [4] |

Note: N/A indicates that specific values were not available in the cited sources. The data for KijD10 is for the L-digitoxose pathway but represents a C-3 ketoreductase.

Experimental Protocols

Detailed experimental protocols for the characterization of each enzyme in the TDP-d-digitoxose pathway are crucial for in vitro reconstitution and further study. The following sections provide generalized protocols based on methodologies used for homologous enzymes in other deoxysugar biosynthetic pathways.

General Enzyme Expression and Purification

The genes encoding the biosynthetic enzymes are typically cloned into expression vectors (e.g., pET vectors) and overexpressed in a suitable host, such as E. coli BL21(DE3). A common strategy involves appending a polyhistidine-tag to the protein to facilitate purification via immobilized metal affinity chromatography (IMAC).

Illustrative Workflow for Enzyme Production:

Caption: General workflow for enzyme expression and purification.

Assay for TDP-D-glucose 4,6-dehydratase Activity

The activity of TDP-D-glucose 4,6-dehydratase can be monitored by observing the formation of the product, TDP-4-keto-6-deoxy-D-glucose, which has a characteristic absorbance at 320 nm upon alkaline treatment.

-

Reaction Mixture:

-

50 mM Tris-HCl buffer (pH 7.5)

-

1 mM TDP-D-glucose (substrate)

-

Purified TDP-D-glucose 4,6-dehydratase

-

-

Procedure:

-

Incubate the reaction mixture at 37°C.

-

At various time points, withdraw aliquots and stop the reaction by adding NaOH to a final concentration of 0.1 M.

-

Incubate at 37°C for 15 minutes to allow for the formation of the chromophore.

-

Measure the absorbance at 320 nm.

-

Calculate the enzyme activity based on the rate of increase in absorbance.

-

Assay for 2,3-Dehydratase Activity

The activity of the 2,3-dehydratase can be coupled to the subsequent C-3 ketoreductase reaction and monitored by the consumption of NAD(P)H.

-

Reaction Mixture:

-

50 mM Phosphate buffer (pH 7.0)

-

0.5 mM TDP-4-keto-6-deoxy-D-glucose (substrate)

-

0.2 mM NAD(P)H

-

Purified 2,3-dehydratase

-

Purified C-3 ketoreductase (in excess)

-

-

Procedure:

-

Initiate the reaction by adding the 2,3-dehydratase.

-

Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NAD(P)H.

-

Calculate the activity based on the molar extinction coefficient of NAD(P)H.

-

Assay for C-3 and C-4 Ketoreductase Activity

The activities of both the C-3 and C-4 ketoreductases can be determined by monitoring the consumption of the nicotinamide cofactor, NAD(P)H.

-

Reaction Mixture:

-

50 mM Phosphate buffer (pH 7.0)

-

0.5 mM of the respective keto-sugar substrate

-

0.2 mM NAD(P)H

-

Purified ketoreductase enzyme

-

-

Procedure:

-

Initiate the reaction by adding the enzyme.

-

Monitor the decrease in absorbance at 340 nm.

-

Calculate the enzyme activity based on the rate of NAD(P)H oxidation.

-

Conclusion and Future Perspectives

The elucidation of the TDP-d-digitoxose biosynthetic pathway provides a roadmap for the enzymatic synthesis of this important deoxysugar and its derivatives. While significant progress has been made in understanding the general steps and the types of enzymes involved, a deeper characterization of the specific enzymes from various bacterial sources is still required. Future research should focus on:

-

Comprehensive Kinetic Analysis: Detailed kinetic characterization of each enzyme in the pathway will be essential for optimizing in vitro production and for understanding the overall flux through the pathway.

-

Structural Biology: Determining the three-dimensional structures of the enzymes will provide insights into their catalytic mechanisms and substrate specificities, which can guide protein engineering efforts.

-

Pathway Reconstruction and Engineering: The in vitro reconstitution of the entire pathway will enable the efficient production of TDP-d-digitoxose. Furthermore, engineering the substrate specificities of the enzymes could lead to the synthesis of novel, "unnatural" deoxysugars for incorporation into bioactive scaffolds.

This technical guide serves as a foundational resource for researchers in the fields of natural product biosynthesis, glycobiology, and drug discovery. The continued exploration of deoxysugar biosynthetic pathways will undoubtedly pave the way for the development of new and improved therapeutic agents.

References

- 1. A Two-Stage One-Pot Enzymatic Synthesis of TDP-L-mycarose from Thymidine and Glucose-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic synthesis of TDP-deoxysugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substrate specificity of native dTDP-D-glucose-4,6-dehydratase: chemo-enzymatic syntheses of artificial and naturally occurring deoxy sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Combined structural and functional investigation of a C-3''-ketoreductase involved in the biosynthesis of dTDP-L-digitoxose - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 2,6-dideoxy-D-ribo-hexose

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-dideoxy-D-ribo-hexose, commonly known as digitoxose, is a naturally occurring deoxysugar that is a fundamental constituent of various cardiac glycosides, including digitoxin, digoxin, and gitoxin.[1] These glycosides are historically significant and continue to be clinically relevant in the management of heart failure and certain cardiac arrhythmias. The biological activity of these natural products is critically influenced by the nature and conformation of their sugar moieties, making a thorough understanding of the properties of this compound essential for researchers in medicinal chemistry, natural product synthesis, and drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of 2,6-dideoxy-D-ribo-hexose, details on its synthesis and biosynthetic pathway, and available spectral data for its characterization.

Physical and Chemical Properties

2,6-dideoxy-D-ribo-hexose is a white, crystalline solid. Its physical and chemical properties are summarized in the tables below. The absence of hydroxyl groups at the C-2 and C-6 positions significantly influences its polarity and reactivity compared to its parent hexose, D-glucose.

General and Physical Properties

| Property | Value | Reference(s) |

| Common Names | This compound, D-Digitoxose, (+)-Digitoxose | [2] |

| Systematic Name | 2,6-dideoxy-D-ribo-hexose | [1] |

| CAS Number | 527-52-6 | [2][3] |

| Molecular Formula | C₆H₁₂O₄ | [2][3] |

| Molecular Weight | 148.16 g/mol | [2][3][4] |

| Appearance | Off-white to yellow powder/crystals | [3] |

| Melting Point | 98-100 °C or 112 °C | [2] |

| Boiling Point | 320.1 °C at 760 mmHg | [2] |

| Density | 1.366 g/cm³ | [2] |

| Flash Point | 147.4 °C | [2] |

Solubility and Optical Properties

| Property | Value | Reference(s) |

| Solubility | Freely soluble in water; soluble in acetone and ethanol; practically insoluble in ether. | [1] |

| Optical Rotation | [α]D¹⁷ +46.3° (c=variable, in water) | [1] |

| [α]D²⁰ +39.1° (c=variable, in methanol) | [1] | |

| [α]D¹⁸ +27.9° → +43.3° (after 24 hrs in pyridine) | [1] |

Experimental Protocols

Chemical Synthesis

A high-yielding, preparative-scale synthesis of 2,6-dideoxy-D-ribo-hexose (this compound) has been reported, which notably avoids the need for chromatographic purification in the main synthetic sequence. The following protocol is an overview of this synthetic route, starting from the readily available methyl 4,6-O-benzylidene-2-deoxy-α-D-ribo-hexopyranoside.

Experimental Workflow for the Synthesis of 2,6-dideoxy-D-ribo-hexose

Caption: A multi-step chemical synthesis of this compound.

Detailed Methodologies:

-

Benzoylation: The starting material, methyl 4,6-O-benzylidene-2-deoxy-α-D-ribo-hexopyranoside, is selectively benzoylated at the 3-position to yield methyl 3-O-benzoyl-4,6-O-benzylidene-2-deoxy-α-D-ribo-hexopyranoside.[5]

-

Bromination: The product from the previous step is treated with N-bromosuccinimide (NBS) to open the benzylidene acetal and introduce a bromine atom at the 6-position, affording methyl 3,4-di-O-benzoyl-6-bromo-2,6-dideoxy-α-D-ribo-hexopyranoside.[5]

-

Reductive Dehalogenation: The 6-bromo intermediate undergoes reductive dehalogenation to give methyl 3,4-di-O-benzoyl-2,6-dideoxy-α-D-ribo-hexopyranoside.[5]

-

Deprotection (Transesterification): The benzoyl groups are removed via catalytic transesterification to yield the unprotected methyl glycoside, methyl 2,6-dideoxy-α-D-ribo-hexopyranoside.[5]

-

Hydrolysis: Finally, mild acid hydrolysis of the methyl glycoside cleaves the anomeric linkage to afford the free sugar, 2,6-dideoxy-D-ribo-hexose, which can be crystallized to high purity.[5]

This process is reported to provide the final product in a 57% overall yield from the starting material without the need for column chromatography for the intermediates.[5]

Spectral Data

¹H and ¹³C NMR Spectroscopy

The NMR spectra of 2,6-dideoxy-D-ribo-hexose in solution are complex due to the equilibrium between the α and β anomers of both the pyranose and furanose forms. However, based on the structure, the following characteristic signals are expected:

-

¹H NMR: A doublet in the upfield region corresponding to the C-6 methyl group. The protons at C-2 will appear as a complex multiplet due to the absence of a hydroxyl group. The anomeric proton (H-1) will show distinct signals for the α and β anomers.

-

¹³C NMR: An upfield signal for the C-6 methyl carbon. The C-2 signal will be shifted upfield compared to a typical hexose due to the deoxygenation.

For definitive structural elucidation, 2D NMR techniques such as COSY, HSQC, and HMBC are essential.

Mass Spectrometry

The mass spectrum of 2,6-dideoxy-D-ribo-hexose is expected to show a molecular ion peak (or [M+H]⁺, [M+Na]⁺, etc., depending on the ionization method) corresponding to its molecular weight of 148.16 g/mol . The fragmentation pattern would likely involve sequential loss of water molecules from the molecular ion.

Signaling Pathways

2,6-dideoxy-D-ribo-hexose is a key intermediate in the biosynthesis of various natural products. Its activated form, thymidine diphosphate (TDP)-D-digitoxose, is produced from TDP-D-glucose through a series of enzymatic reactions.

References

- 1. This compound [drugfuture.com]

- 2. vvchem.com [vvchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 527-52-6 | MD00961 | Biosynth [biosynth.com]

- 5. Preparative syntheses of 2,6-dideoxy-alpha-L-lyxo-hexose (2-deoxy-alpha-L-fucose) and its D-ribo epimer (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical Perspective on the Discovery of Digitoxose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digitoxose, a naturally occurring 2,6-dideoxyhexose, is a critical component of various cardiac glycosides, most notably digitoxin, which is derived from the foxglove plant (Digitalis purpurea). The discovery of this unique sugar is intrinsically linked to the pioneering work on the chemical constituents of Digitalis in the late 19th century. This technical guide provides a detailed historical account of the discovery of this compound, outlining the key scientific contributions, the experimental methodologies of the era, and the logical progression that led to its characterization.

The Path to Discovery: From Plant to Pure Sugar

The journey to identifying this compound was a multi-step process that began with the isolation of the parent glycoside, digitoxin. The logical workflow of this discovery process is illustrated in the diagram below.

Caption: Workflow of the discovery of this compound.

Key Scientific Contributions and Timeline

The discovery of this compound was not a singular event but rather a culmination of the work of several eminent chemists of the 19th century. The logical progression of key findings is outlined below.

Caption: Logical progression of the discovery of this compound.

The Isolation of Digitoxin by Oswald Schmiedeberg (1875)

The story of this compound begins with the pioneering work of the German pharmacologist Oswald Schmiedeberg. In 1875, Schmiedeberg successfully isolated a crystalline substance from the leaves of Digitalis purpurea, which he named "digitoxin." This was a landmark achievement, as it provided a purified, active principle from a plant that had been used in medicine for centuries but with highly variable and often toxic effects.

The Hydrolysis of Digitoxin and the Unveiling of a New Sugar

Following the isolation of digitoxin, the next logical step for chemists of the era was to determine its chemical nature. It was soon established that digitoxin was a glycoside, a compound composed of a sugar moiety (the glycone) and a non-sugar part (the aglycone). This was demonstrated through hydrolysis, a chemical process that uses acid or enzymes to break the glycosidic bond.

The Crucial Contributions of Heinrich Kiliani (c. 1895-1896)

The definitive characterization of the sugar component of digitoxin was carried out by the German chemist Heinrich Kiliani. In a series of publications in the Archiv der Pharmazie around 1895-1896, Kiliani detailed his investigations into the hydrolysis products of digitoxin. He isolated and characterized the sugar, which he named This compound .

Kiliani's work was instrumental for several reasons:

-

First Isolation and Naming: He was the first to isolate this compound in a pure form and recognize it as a new, previously unknown sugar.

-

Chemical Characterization: Through a series of chemical reactions and analyses, he began to elucidate its structure. He determined its molecular formula to be C6H12O4.

-

The Keller-Kiliani Test: Kiliani, along with C.C. Keller, developed a colorimetric test that was found to be specific for 2-deoxysugars. This reaction, which produces a characteristic blue-green color, became a crucial analytical tool for identifying this compound and other related sugars.

-

Structural Elucidation: Through oxidation experiments, Kiliani was able to convert this compound into "digitoxonic acid," which provided further clues about its structure. This work laid the foundation for the eventual confirmation of this compound as a 2,6-dideoxyhexose.

Experimental Protocols of the Era

The experimental techniques available in the late 19th century were rudimentary by modern standards. The following are detailed descriptions of the likely methodologies used in the discovery and characterization of this compound, based on the chemical knowledge of that period.

Isolation of Digitoxin from Digitalis purpurea**

-

Extraction: Dried and powdered leaves of Digitalis purpurea were subjected to exhaustive extraction with a solvent, typically ethanol. This process would dissolve the glycosides and other alcohol-soluble components.

-

Purification:

-

The ethanolic extract would be concentrated by distillation.

-

The concentrated extract would then be treated with a solution of lead acetate to precipitate tannins and other impurities.

-

After filtration to remove the precipitate, the excess lead in the filtrate was removed by bubbling hydrogen sulfide gas through the solution, which precipitates lead as lead sulfide.

-

The resulting solution was further concentrated, and upon standing, crude digitoxin would crystallize out.

-

Recrystallization from a suitable solvent, such as ethanol, was performed to obtain pure, crystalline digitoxin.

-

Hydrolysis of Digitoxin to Yield this compound

-

Acid Hydrolysis: A weighed amount of pure digitoxin was dissolved in an alcoholic solution (e.g., ethanol).

-

A dilute mineral acid, such as hydrochloric acid or sulfuric acid, was added to the solution.

-

The mixture was heated under reflux for a specific period to ensure complete cleavage of the glycosidic bonds.

-

After cooling, the aglycone (digitoxigenin), being insoluble in the aqueous acidic medium, would precipitate out and could be removed by filtration.

-

The acidic filtrate, containing the dissolved sugar, was neutralized with a base, such as barium carbonate. The resulting barium salt precipitate was removed by filtration.

-

The neutralized sugar solution was then concentrated to a syrup, from which this compound could be crystallized.

The Keller-Kiliani Test for 2-Deoxysugars

-

A small amount of the isolated sugar (this compound) was dissolved in glacial acetic acid.

-

A few drops of a dilute ferric chloride solution were added to this solution.

-

This mixture was then carefully layered on top of concentrated sulfuric acid in a test tube.

-

A positive reaction for a 2-deoxysugar was indicated by the formation of a reddish-brown ring at the interface of the two liquids, with the upper acetic acid layer gradually turning a characteristic blue-green color.

Quantitative Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield from Digitoxin Hydrolysis |

| Digitoxin | C41H64O13 | 764.95 | N/A |

| Digitoxigenin | C23H34O4 | 374.51 | 48.96% |

| This compound (x3) | C6H12O4 | 148.16 | 58.15% (total for 3 moles) |

Note: The theoretical yields are calculated based on the complete hydrolysis of one mole of digitoxin into one mole of digitoxigenin and three moles of this compound.

Conclusion

The discovery of this compound in the late 19th century was a significant advancement in the field of carbohydrate chemistry and natural product pharmacology. It was a direct result of the systematic investigation of the chemical constituents of medicinal plants, a hallmark of the burgeoning field of organic chemistry at the time. The work of Oswald Schmiedeberg in isolating the parent glycoside, digitoxin, set the stage for Heinrich Kiliani's detailed characterization and structural elucidation of its unique sugar component, this compound. The experimental methodologies of the era, though lacking the sophistication of modern analytical techniques, were sufficient to isolate, purify, and characterize this new 2,6-dideoxyhexose, opening the door to a deeper understanding of the structure and function of cardiac glycosides. This historical perspective provides valuable context for contemporary researchers in drug discovery and development, highlighting the foundational work upon which our current knowledge is built.

Digitoxose: The Glycosidic Core of Digitoxin and Digoxin

An In-depth Guide for Researchers and Drug Development Professionals

Digitoxin and digoxin, cardiac glycosides extracted from the foxglove plant (Digitalis species), have been pivotal in cardiology for centuries.[1][2] Their therapeutic effects, primarily the enhancement of cardiac contractility, are attributed to their unique chemical structures.[1][3] A critical component of these structures is the sugar moiety, specifically the trisaccharide chain composed of digitoxose units. This technical guide delves into the integral role of this compound in the structure, function, and pharmacology of digitoxin and digoxin.

The Structural Significance of this compound

Digitoxin and digoxin are composed of a steroid nucleus, known as an aglycone, and a sugar portion attached at the C-3 position of the steroid.[4][5] The aglycone provides the fundamental pharmacophore responsible for inhibiting the Na+/K+-ATPase pump.[4][6] However, the sugar component, a chain of three D-digitoxose molecules, is essential for the proper binding and inhibitory action of the glycoside.[7][8]

The primary structural difference between digitoxin and digoxin lies in their aglycones: digitoxin's aglycone is digitoxigenin, while digoxin's is digoxigenin, which has an additional hydroxyl group at the C-12 position.[9][10] Both share the same trisaccharide chain of three this compound units.[11] This sugar chain significantly influences the pharmacokinetic properties and solubility of the entire molecule.[4]

The following diagram illustrates the molecular composition of digitoxin and digoxin, highlighting the central role of this compound.

Caption: Molecular composition of Digitoxin and Digoxin.

Physicochemical and Pharmacokinetic Properties

The presence of the this compound chain significantly impacts the absorption, distribution, metabolism, and excretion (ADME) profiles of digitoxin and digoxin.[5] Digitoxin, being more lipophilic, is extensively metabolized by the liver, whereas digoxin is primarily excreted unchanged by the kidneys.[12][13] This difference has profound clinical implications, particularly in patients with renal impairment.[14]

| Property | Digitoxin | Digoxin | Reference |

| Molecular Formula | C41H64O13 | C41H64O14 | [10][11] |

| Molar Mass | 764.95 g/mol | 780.9 g/mol | [10][11] |

| Oral Bioavailability | 98-100% | Lower than digitoxin | [12][15] |

| Protein Binding | 90-97% | Lower than digitoxin | [12][15] |

| Metabolism | Hepatic (CYP3A4) | Minimal | [12][15] |

| Elimination Half-life | 7-8 days | 34-44 hours (normal renal function) | [15][16] |

| Primary Excretion | Feces (40%), Urine (60%) | Renal | [12][15] |

Mechanism of Action and Associated Signaling Pathways

The primary mechanism of action for both digitoxin and digoxin is the inhibition of the Na+/K+-ATPase pump in cardiac muscle cells.[4][17] This inhibition leads to an increase in intracellular sodium concentration, which in turn increases intracellular calcium levels via the sodium-calcium exchanger.[1][17][18] The elevated intracellular calcium enhances the contractility of the heart muscle, producing a positive inotropic effect.[1][3][19]

Recent studies have also elucidated that the interaction of cardiac glycosides with the Na+/K+-ATPase can trigger various intracellular signaling cascades, independent of the ion pump inhibition. This interaction can activate Src kinase, leading to the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of the Ras/ERK1/2 pathway.[20]

This diagram outlines the signaling cascade initiated by the binding of digitoxin or digoxin to the Na+/K+-ATPase.

Caption: Signaling cascade following Na+/K+-ATPase inhibition.

Experimental Protocols

A common method for the extraction and analysis of digitoxin and digoxin from plant material involves several key steps.[21][22][23]

The following flowchart details a typical procedure for the isolation and quantification of cardiac glycosides.

Caption: Workflow for cardiac glycoside isolation and analysis.

1. Extraction:

-

Objective: To extract crude glycosides from dried and powdered Digitalis leaves.

-

Protocol: Macerate the powdered leaf material in methanol or ethanol at room temperature.[24] Alternatively, use a Soxhlet apparatus for more exhaustive extraction.[22] The resulting mixture is then filtered to separate the extract from the solid plant material.

2. Fractionation:

-

Objective: To separate the cardiac glycosides from other plant constituents.

-

Protocol: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).[24] The cardiac glycosides are typically enriched in the EtOAc and n-BuOH fractions.[24]

3. Purification:

-

Objective: To isolate individual glycosides.

-

Protocol: The enriched fractions are subjected to column chromatography, often using silica gel.[22] Further purification is achieved using High-Performance Liquid Chromatography (HPLC).[21][22][23]

4. Quantification and Characterization:

-

Objective: To determine the concentration and confirm the structure of the isolated glycosides.

-

Protocol: Quantification is typically performed using HPLC with UV detection (e.g., at 220 nm).[21] Structural elucidation is carried out using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[22][23]

For pharmacokinetic studies, a sensitive and specific method is required to measure digitoxin and digoxin concentrations in biological matrices like blood or plasma.

-

Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of these compounds in biological samples.[12][25]

-

Sample Preparation: Typically involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the complex biological matrix.[12] For LLE, a mixture of ethyl acetate, heptane, and dichloromethane can be used.[12]

-

Chromatography: Reversed-phase HPLC, often with a C18 column, is used to separate the analytes from endogenous components.[12]

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer, often in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[25]

Conclusion

This compound is not merely a passive component of digitoxin and digoxin; it is integral to their therapeutic efficacy. The trisaccharide chain of this compound residues is crucial for the high-affinity binding of these cardiac glycosides to the Na+/K+-ATPase and dictates their pharmacokinetic profiles. A thorough understanding of the structure-activity relationships conferred by the this compound moiety is essential for the development of new cardiac glycoside analogs with improved therapeutic indices. The experimental protocols outlined provide a framework for the continued investigation of these historically significant and clinically relevant compounds.

References

- 1. Digoxin - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Cardiac glycoside - Wikipedia [en.wikipedia.org]

- 5. google.com [google.com]

- 6. researchgate.net [researchgate.net]

- 7. Sugar moiety of cardiac glycosides is essential for the inhibitory action on the palytoxin-induced K+ release from red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Structural View on the Functional Importance of the Sugar Moiety and Steroid Hydroxyls of Cardiotonic Steroids in Binding to Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. google.com [google.com]

- 10. Digoxin | C41H64O14 | CID 2724385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Digitoxin | C41H64O13 | CID 441207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. 3dchem.com [3dchem.com]

- 14. droracle.ai [droracle.ai]

- 15. Digitoxin - Wikipedia [en.wikipedia.org]

- 16. Interindividual differences in the pharmacokinetics of digitoxin and digoxin during long-term treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]

- 18. Digoxin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 19. go.drugbank.com [go.drugbank.com]

- 20. researchgate.net [researchgate.net]

- 21. "Quantitative Analysis of Cardiac Glycosides in Digitalis purpurea and " by David Grossens [digitalcommons.hope.edu]

- 22. media.neliti.com [media.neliti.com]

- 23. researchgate.net [researchgate.net]

- 24. Cardiac glycosides from Digitalis lanata and their cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Analysis of Digoxin and Metildigoxin in Whole Blood Using Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Furanose Conformation of Digitoxose in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Digitoxose, a 2,6-dideoxyhexose, is a critical saccharide component of cardiac glycosides, natural products with significant therapeutic applications, most notably in the treatment of heart failure. The biological activity of these glycosides is intimately linked to the structure and conformation of their sugar moieties. In solution, this compound exists in a dynamic equilibrium between its pyranose and furanose ring forms, as well as a minor open-chain aldehyde form. While the pyranose forms are often predominant, the furanose conformers, despite their lower population, can play a significant role in the molecule's overall reactivity and biological interactions. This technical guide provides an in-depth analysis of the furanose form of this compound in solution, presenting quantitative data on its equilibrium distribution, detailed experimental protocols for its characterization, and an exploration of its role in relevant biological signaling pathways.

The Anomeric Equilibrium of this compound in Solution

In solution, D-digitoxose establishes a complex equilibrium between its cyclic hemiacetal forms (pyranose and furanose) and the open-chain aldehyde. This phenomenon, known as mutarotation, results in a mixture of five distinct species: α-pyranose, β-pyranose, α-furanose, β-furanose, and the acyclic aldehyde. The relative populations of these forms are highly dependent on the solvent environment.

Quantitative Analysis of Tautomeric Distribution

The most comprehensive quantitative analysis of the tautomeric equilibrium of D-digitoxose has been performed in dimethylsulfoxide-d6 (DMSO-d6) solution using two-dimensional proton chemical shift correlated NMR spectroscopy. The results of this analysis are summarized in Table 1.

| Tautomeric Form | Percentage in DMSO-d6 Solution |

| β-Pyranose | 67.3% |

| β-Furanose | 13.0% |

| α-Pyranose | 11.2% |

| α-Furanose | 8.4% |

| Aldehydo Form | 0.1% |

| Table 1. Tautomeric distribution of D-digitoxose in an equilibrated DMSO-d6 solution as determined by 1H NMR spectroscopy. |

It is evident that in a polar aprotic solvent like DMSO, the pyranose forms are predominant, with the β-anomer being the most abundant. However, the furanose forms collectively account for a significant portion (21.4%) of the equilibrium mixture.

The Influence of Solvent on Anomeric Equilibrium

While experimental data for this compound in other solvents is scarce, general principles of carbohydrate chemistry and computational studies on related 2-deoxysugars allow for predictions of how the equilibrium would shift in different solvent environments.

The anomeric effect, a stereoelectronic phenomenon, generally stabilizes the axial orientation of an electronegative substituent at the anomeric carbon (C1). In polar protic solvents like water (D2O) or methanol, this effect is attenuated due to hydrogen bonding between the solvent and the sugar's hydroxyl groups. This would likely lead to a different distribution of anomers compared to that observed in DMSO. For many sugars, a higher proportion of the β-anomer (with an equatorial C1 substituent) is observed in aqueous solutions.

Computational studies on various deoxysugars have shown that the anomeric preference is highly dependent on the stereochemistry of the sugar and the solvent environment. These studies suggest that for 2-deoxysugars, the anomeric equilibrium can be influenced by intramolecular hydrogen bonding and the dielectric constant of the solvent.

Experimental Protocols for Conformational Analysis

The characterization of the furanose form of this compound in solution relies on a combination of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

NMR Spectroscopy

High-field NMR spectroscopy is the primary experimental technique for elucidating the solution conformation of sugars.

Sample Preparation:

-

Dissolve a precisely weighed sample of D-digitoxose (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d6, D2O, CD3OD) to a final concentration of approximately 10-20 mM.

-

Transfer the solution to a high-precision NMR tube.

-

Allow the solution to equilibrate at a constant temperature (e.g., 298 K) for a sufficient period (typically several hours) to ensure that the anomeric equilibrium is reached.

NMR Experiments:

-

One-Dimensional (1D) 1H NMR: Acquire a high-resolution 1D 1H NMR spectrum to identify the signals corresponding to the anomeric protons of the different tautomers. The integration of these signals provides the quantitative distribution of the various forms.

-

Two-Dimensional (2D) Correlation Spectroscopy (COSY): Perform a 1H-1H COSY experiment to establish proton-proton scalar coupling networks within each furanose anomer, enabling the assignment of all ring protons.

-

Two-Dimensional (2D) Total Correlation Spectroscopy (TOCSY): A TOCSY experiment can be used to identify all protons belonging to a particular spin system, which is particularly useful for resolving overlapping signals.

-

Two-Dimensional (2D) Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about through-space proton-proton proximities, which is crucial for determining the three-dimensional conformation of the furanose ring.

-

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC): These experiments correlate proton signals with their directly attached (HSQC) or long-range coupled (HMBC) 13C nuclei, aiding in the complete assignment of both 1H and 13C resonances.

The workflow for a typical NMR-based conformational analysis is depicted below:

Computational Modeling

Computational methods are invaluable for complementing experimental data and providing a more detailed understanding of the conformational landscape of the furanose ring.

Methodology:

-

Initial Structure Generation: Generate initial 3D structures of the α- and β-furanose forms of this compound.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This is particularly important for the flexible furanose ring, which can adopt multiple twist and envelope conformations.

-

Quantum Mechanical Calculations: Optimize the geometries of the identified conformers using density functional theory (DFT) methods (e.g., B3LYP) or Møller-Plesset perturbation theory (MP2) with an appropriate basis set (e.g., 6-31G* or larger).

-

Solvent Effects: Incorporate the effects of the solvent using implicit solvent models (e.g., Polarizable Continuum Model - PCM) or explicit solvent molecules in molecular dynamics (MD) simulations.

-

NMR Parameter Calculation: Calculate NMR parameters (chemical shifts and coupling constants) for the low-energy conformers and compare them with the experimental data to validate the computational model and identify the most probable solution-state conformations.

Biological Relevance and Signaling Pathways

This compound is a key component of cardiac glycosides, such as digitoxin, which exert their therapeutic effects by inhibiting the Na+/K+-ATPase pump in cardiac cells. While the aglycone part of the glycoside is primarily responsible for binding to the enzyme, the sugar moiety, including this compound, plays a crucial role in the molecule's overall activity, solubility, and pharmacokinetics.

The inhibition of the Na+/K+-ATPase by cardiac glycosides triggers a cascade of intracellular signaling events. Although the specific role of the furanose form of this compound in this process is not yet fully elucidated, the overall signaling pathway initiated by the binding of digitoxin is well-characterized.

The Core Biological Functions of Digitoxose-Containing Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digitoxose, a 2,6-dideoxyhexose, is a crucial sugar moiety found in a variety of naturally occurring and synthetic compounds.[1][2] Its presence significantly influences the biological activity of the parent molecule. The most prominent and well-studied class of this compound-containing compounds are the cardiac glycosides, such as digitoxin and digoxin, which have long been used in the clinical management of heart failure and cardiac arrhythmias.[1][3][4] Beyond their cardiotonic effects, recent research has unveiled a broader spectrum of biological activities for these compounds, including potent anticancer properties, highlighting their potential for therapeutic repositioning and novel drug development.[1][5][6]

This technical guide provides an in-depth exploration of the core biological functions of this compound-containing compounds. It details their primary mechanism of action, the downstream signaling pathways they modulate, and their diverse physiological effects. Furthermore, this guide presents key quantitative data in a structured format, outlines detailed experimental protocols for assessing their activity, and provides visual representations of critical biological pathways and experimental workflows.

Primary Mechanism of Action: Inhibition of Na+/K+-ATPase

The principal molecular target of most biologically active this compound-containing compounds, particularly cardiac glycosides, is the Na+/K+-ATPase pump.[7][8][9][10] This ubiquitously expressed transmembrane protein is essential for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane, a process vital for numerous cellular functions, including nerve impulse transmission, muscle contraction, and nutrient transport.

Cardiac glycosides bind to a specific site on the extracellular domain of the α-subunit of the Na+/K+-ATPase.[11] This binding inhibits the enzyme's hydrolytic activity, leading to a cascade of intracellular events:

-

Increased Intracellular Sodium: Inhibition of the Na+/K+-ATPase pump results in the accumulation of intracellular Na+ ions.[7][10]

-

Altered Sodium-Calcium Exchange: The elevated intracellular Na+ concentration reduces the electrochemical gradient that drives the Na+/Ca2+ exchanger (NCX) to extrude calcium (Ca2+) from the cell.[7][10]

-

Increased Intracellular Calcium: Consequently, the efflux of Ca2+ is diminished, and in some cellular contexts, the NCX may even reverse its direction, leading to a net influx of Ca2+. This results in an overall increase in the intracellular Ca2+ concentration.[7][8][11]

This elevation of intracellular calcium is the cornerstone of the cardiotonic effects of these compounds and also plays a significant role in their other biological activities.

Signaling Pathways and Physiological Effects

The inhibition of Na+/K+-ATPase by this compound-containing compounds triggers a complex network of signaling pathways, leading to a wide range of physiological responses.

Cardiotonic Effects

In cardiac myocytes, the increased intracellular Ca2+ concentration enhances the contractility of the heart muscle (positive inotropic effect).[7][8][11] More Ca2+ is available for uptake into the sarcoplasmic reticulum and subsequent release during each action potential, leading to a stronger interaction between actin and myosin filaments.[10]

Beyond inotropy, cardiac glycosides also exert electrophysiological effects on the heart. They increase vagal efferent activity to the heart, which has a parasympathomimetic action.[7] This leads to:

-

Negative Chronotropy: A decrease in the heart rate by slowing the firing rate of the sinoatrial (SA) node.[7][12]

-

Negative Dromotropy: A reduction in the conduction velocity of electrical impulses through the atrioventricular (AV) node.[7][12]

These combined effects are beneficial in the treatment of heart failure and for controlling the ventricular rate in atrial fibrillation.[7][10]

References

- 1. This compound as powerful glycosyls for building multifarious glycoconjugates of natural products and un-natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound as powerful glycosyls for building multifarious glycoconjugates of natural products and un-natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Digitoxin - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Anticancer activity of cardiac glycosides: At the frontier between cell-autonomous and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cardiac glycosides as novel cancer therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]

- 8. Cardiac glycosides and sodium/potassium-ATPase [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Cardiac Glycosides: Digoxin, Mechanism of Action, Dosage and Toxicity | Medcrine [medcrine.com]

- 11. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. analyticaltoxicology.com [analyticaltoxicology.com]

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of α-Linked Digitoxose

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the stereoselective synthesis of α-linked digitoxose, a crucial component of various bioactive natural products. The synthesis of 2-deoxysugars like this compound presents a significant challenge in carbohydrate chemistry due to the absence of a directing group at the C-2 position, making stereocontrol of the glycosidic linkage difficult. The following protocols outline two effective strategies to achieve high α-selectivity: a de novo approach using palladium-catalyzed glycosylation and a direct glycosylation method employing glycosyl sulfonates.

Introduction

This compound, a 2,6-dideoxy-D-ribo-hexopyranose, is a key sugar moiety in a variety of natural products, including cardiac glycosides like digitoxin, and antibiotics such as kijanimicin. The stereochemistry of the glycosidic bond is often critical for the biological activity of these compounds. The synthesis of α-linked 2-deoxysugars is particularly challenging, as the lack of a participating group at C-2 often leads to mixtures of α and β anomers. The methods detailed below provide reliable strategies for achieving high α-stereoselectivity in the synthesis of this compound glycosides.

I. De Novo Synthesis via Palladium-Catalyzed Glycosylation

This approach constructs the this compound moiety from achiral starting materials, offering excellent control over the stereochemistry. The key steps involve the asymmetric synthesis of a pyranone intermediate, a palladium-catalyzed glycosylation to form the α-glycosidic linkage, and subsequent post-glycosylation transformations to install the desired stereocenters of this compound.[1][2][3][4][5][6]

Experimental Workflow

Caption: De novo synthesis workflow for α-linked this compound.

Key Experimental Protocols

1. Synthesis of α-Boc-Pyranone (Glycosyl Donor)

This protocol is adapted from the work of O'Doherty and coworkers.[3][6]

-

Step 1: Noyori Asymmetric Reduction of Acylfuran:

-

To a solution of the appropriate acylfuran in a suitable solvent (e.g., dichloromethane), add the Noyori catalyst system (e.g., (R,R)- or (S,S)-Noyori catalyst) under an inert atmosphere.

-

Pressurize the reaction vessel with hydrogen gas and stir at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Upon completion, carefully vent the hydrogen and concentrate the reaction mixture in vacuo. Purify the resulting chiral furyl alcohol by flash chromatography.

-

-

Step 2: Achmatowicz Rearrangement:

-

Dissolve the chiral furyl alcohol in a mixture of a suitable solvent (e.g., acetone) and water.

-

Add N-bromosuccinimide (NBS) portion-wise at 0 °C and stir the reaction mixture until completion.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude pyranone.

-

-

Step 3: Boc-Protection:

-

Dissolve the crude pyranone in a suitable solvent (e.g., benzene).

-

Add di-tert-butyl dicarbonate ((Boc)₂O) and a base (e.g., sodium acetate).

-

Heat the reaction mixture to 80 °C to favor the formation of the α-anomer.

-

After completion, cool the reaction mixture, filter, and concentrate. Purify the α-Boc-pyranone by flash chromatography.

-

2. Palladium-Catalyzed α-Glycosylation

-

To a solution of the α-Boc-pyranone and the desired alcohol acceptor (aglycone) in an anhydrous solvent (e.g., THF or dichloromethane) under an inert atmosphere, add the palladium(0) catalyst (e.g., Pd₂(dba)₃·CHCl₃) and a phosphine ligand (e.g., triphenylphosphine).

-

Stir the reaction mixture at room temperature until the glycosyl donor is consumed (monitored by TLC).

-

Concentrate the reaction mixture and purify the resulting α-pyranone glycoside by flash chromatography.

3. Post-Glycosylation Transformations

-

Luche Reduction: Dissolve the α-pyranone glycoside in a mixture of methanol and dichloromethane and cool to -78 °C. Add cerium(III) chloride heptahydrate, followed by sodium borohydride. Stir until the reaction is complete, then quench and extract the product.

-

Myers Reductive Rearrangement: To a solution of the resulting allylic alcohol in an anhydrous solvent, add o-nitrobenzenesulfonylhydrazide (NBSH), triphenylphosphine, and a base (e.g., N-methylmorpholine) at low temperature. Allow the reaction to warm to room temperature.

-

Dihydroxylation (Upjohn Conditions): Dissolve the olefin intermediate in a mixture of acetone and water. Add N-methylmorpholine-N-oxide (NMO) and a catalytic amount of osmium tetroxide. Stir until the reaction is complete, then quench with sodium sulfite and extract the diol product.

Quantitative Data

| Step | Product | Yield (%) | Diastereoselectivity (α:β) | Reference |

| Pd-Catalyzed Glycosylation | α-Pyranone Glycoside | 85-95 | >20:1 | [3][6] |

| Luche Reduction | Allylic Alcohol | 90-98 | >20:1 | [1][2] |

| Dihydroxylation | α-Linked this compound Glycoside | 93 | >20:1 | [1][2] |

II. Direct Glycosylation using Glycosyl Sulfonates

This method provides a direct route to α-digitoxosides from a this compound hemiacetal donor. The stereochemical outcome is controlled by the choice of the arylsulfonyl chloride promoter.[7][8]

Experimental Workflow

Caption: Direct glycosylation workflow for α-linked this compound.

Key Experimental Protocol

1. Preparation of this compound Hemiacetal Donor

The this compound hemiacetal can be prepared from a suitable precursor, such as methyl 4,6-O-benzylidene-2-deoxy-α-D-ribo-hexopyranoside, through a series of protective group manipulations and deprotection steps.[9]

2. α-Selective Dehydrative Glycosylation

-

To a solution of the this compound hemiacetal donor and the alcohol acceptor in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add a suitable arylsulfonyl chloride promoter (e.g., p-O-isopropylbenzenesulfonyl chloride).

-

Add a base (e.g., potassium hexamethyldisilazide) at low temperature (-78 °C) and allow the reaction to proceed.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

-

Dry the combined organic layers, filter, and concentrate in vacuo. Purify the α-linked this compound glycoside by flash chromatography.

Quantitative Data

| Promoter (Arylsulfonyl Chloride) | Acceptor | Yield (%) | α:β Ratio | Reference |

| p-O-isopropylbenzenesulfonyl chloride | p-methoxyphenol | 55 | 10:1 | [8] |

| p-O-isopropylbenzenesulfonyl chloride | Disaccharide Acceptor | 24 | >20:1 (α only) | [8] |

Conclusion

The stereoselective synthesis of α-linked this compound glycosides can be effectively achieved through either a de novo approach or a direct glycosylation strategy. The de novo synthesis via palladium-catalyzed glycosylation offers a high degree of stereocontrol and is suitable for the preparation of a wide range of analogs from simple achiral precursors. The direct glycosylation using glycosyl sulfonates provides a more convergent route, with the α-selectivity being tunable by the choice of the promoting agent. The selection of the appropriate method will depend on the specific target molecule and the availability of starting materials. These protocols provide a robust foundation for the synthesis of complex glycoconjugates containing α-linked this compound for applications in drug discovery and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Stereoselective Synthesis of Digitoxin and Digitoxigen Monoand Bisdigitoxoside from Digitoxigenin via a Palladium Catalyzed Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of the α-d-/α-l-Rhamnosyl and Amicetosyl Digitoxigenin Oligomers as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A palladium-catalyzed glycosylation reaction: the de novo synthesis of natural and unnatural glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Preparative syntheses of 2,6-dideoxy-alpha-L-lyxo-hexose (2-deoxy-alpha-L-fucose) and its D-ribo epimer (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Performance Liquid Chromatography Methods for the Analysis of Digitoxose

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Digitoxose, a 2,6-dideoxy-D-ribo-hexose, is a critical monosaccharide component of various cardiac glycosides, such as digitoxin, which are used in the treatment of heart conditions. Accurate quantification of this compound is essential for pharmacokinetic studies, quality control of pharmaceutical formulations, and metabolic research. High-Performance Liquid Chromatography (HPLC) offers a versatile and sensitive platform for the analysis of this compound. However, due to its lack of a strong native chromophore, direct UV detection is challenging. This application note details two primary HPLC-based protocols for this compound analysis: one employing pre-column derivatization for UV or fluorescence detection, and another utilizing Refractive Index (RI) or Evaporative Light Scattering Detection (ELSD) for direct analysis.

Principle of Analysis

The analysis of this compound from a glycosidic linkage, such as in digitoxin, first requires acid hydrolysis to liberate the monosaccharide. Following hydrolysis, the this compound can be analyzed directly or after derivatization.

-

Direct Analysis (RI/ELSD): This approach separates this compound from other components in the sample matrix, and detection is based on the bulk property of the analyte in the mobile phase (RI) or its ability to be nebulized and scatter light (ELSD). While straightforward, these methods may have lower sensitivity compared to derivatization-based methods.

-

Analysis with Pre-column Derivatization (UV/Fluorescence): To enhance sensitivity and selectivity, this compound can be chemically modified with a labeling agent that introduces a chromophore or fluorophore.[1] This allows for highly sensitive detection using UV-Vis or fluorescence detectors. Common derivatizing agents for sugars include 1-phenyl-3-methyl-5-pyrazolone (PMP) and 2-aminobenzoic acid (2AA).[2]

Experimental Protocols

Protocol 1: Analysis of this compound using Pre-column Derivatization with PMP and HPLC-UV

This protocol is adapted from methods for the analysis of monosaccharides and is suitable for the quantification of this compound after hydrolysis from cardiac glycosides.[2][3]

1. Sample Preparation: Acid Hydrolysis of Digitoxin

-

To a known quantity of digitoxin standard or sample, add 2 M trifluoroacetic acid (TFA).

-

Heat the mixture at 100°C for 3 hours to hydrolyze the glycosidic bond and release the this compound moieties.

-

After hydrolysis, evaporate the TFA under a stream of nitrogen or by centrifugal evaporation.

-

Reconstitute the dried hydrolysate in a known volume of ultrapure water for derivatization.

2. Pre-column Derivatization with PMP

-

To 50 µL of the reconstituted hydrolysate, add 50 µL of 0.5 M PMP in methanol and 50 µL of 0.3 M sodium hydroxide.

-

Vortex the mixture and incubate at 70°C for 30 minutes.

-

Cool the reaction mixture to room temperature and neutralize by adding 50 µL of 0.3 M hydrochloric acid.

-

Extract the PMP-derivatized this compound by adding 200 µL of chloroform and vortexing.

-

Centrifuge to separate the layers and collect the aqueous (upper) layer containing the derivatized sugar.

-

Filter the aqueous layer through a 0.45 µm syringe filter before HPLC injection.

3. HPLC-UV Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of phosphate buffer (e.g., 0.1 M, pH 7.0) and acetonitrile (e.g., 82:18 v/v).[3]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 245 nm.

-

Injection Volume: 20 µL.

-

Quantification: Prepare a calibration curve using this compound standards derivatized in the same manner as the samples.

Protocol 2: Direct Analysis of this compound by HPLC with Refractive Index (RI) Detection

This protocol is adapted for the direct analysis of 2-deoxy sugars and is suitable for samples with relatively high concentrations of this compound.[4][5]

1. Sample Preparation: Acid Hydrolysis

-

Perform acid hydrolysis as described in Protocol 1, step 1.

-

After evaporation of the TFA, reconstitute the sample in the HPLC mobile phase.

-

Filter the sample through a 0.45 µm syringe filter.

2. HPLC-RI Conditions

-

Column: Amino-based column (e.g., HILICpak VG-50 4E) or a ligand-exchange column.[5][6]

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25 v/v).[4]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.

-

Detection: Refractive Index (RI) detector.[4]

-

Injection Volume: 20 µL.

-

Quantification: Prepare a calibration curve using this compound standards dissolved in the mobile phase.

Data Presentation

The following table summarizes quantitative data from various HPLC methods applicable to the analysis of this compound and related sugars.

| Analyte(s) | HPLC Method | Column | Mobile Phase | Detection | Linearity Range | LOD | LOQ | Reference(s) |

| Monosaccharides (PMP derivatives) | HPLC-UV | C18 | Acetonitrile/Phosphate Buffer | UV (245 nm) | Not Specified | Not Specified | Not Specified | [2][3] |

| Monosaccharides (2AA derivatives) | HPLC-Fluorescence | C18 | Acetonitrile/Boric Acid | Fluorescence (Ex: 360 nm, Em: 425 nm) | 0.63 - 300 µg/mL | 0.5 µg/mL | 0.63 µg/mL | [7] |

| 2-Deoxy-D-Glucose | HPLC-ELSD | Primesep S2 | Water/Acetonitrile/Formic Acid | ELSD | Not Specified | 3.25 ppm | Not Specified | [8] |

| Fructose, Glucose, Sucrose | HPLC-RI | Amino Column | Acetonitrile/Water | RI | 0.05 - 10.0 mg/mL | Not Specified | Not Specified | [9] |

| Fructose, Glucose, Sucrose | HPLC-RI | XBridge BEH Amide | Acetonitrile/Water/TEA | RI | Not Specified | Not Specified | Not Specified | [4] |

Visualizations

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient analysis of monosaccharides and oligosaccharides from hydrolyzed hemicellulose of Spartina anglica :: BioResources [bioresources.cnr.ncsu.edu]

- 4. lcms.cz [lcms.cz]

- 5. keidy.com.tw [keidy.com.tw]

- 6. shodex.com [shodex.com]

- 7. A validated bioanalytical HPLC method for pharmacokinetic evaluation of 2-deoxyglucose in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HPLC Method for Analysis of 2-Deoxy-D-Glucose on Primesep S2 Column | SIELC Technologies [sielc.com]

- 9. A rapid, accurate and sensitive method for determination of monosaccharides in different varieties of Osmanthus fragrans Lour by pre-column derivatization with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Structural Elucidation of Digitoxose using Two-Dimensional NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digitoxose, a deoxy sugar component of cardiac glycosides like digitoxin, plays a crucial role in the therapeutic activity of these compounds. The precise structural determination of this compound is paramount for understanding its biological function and for the development of new therapeutics with improved efficacy and safety profiles. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex carbohydrates such as this compound.[1][2][3] This application note provides a detailed overview and experimental protocols for the use of various 2D NMR techniques to determine the complete structure of this compound.

Principles of 2D NMR Techniques for Carbohydrate Analysis

2D NMR experiments provide through-bond and through-space correlations between nuclei, which are essential for assembling the molecular structure.[4][5] For carbohydrates, the most commonly employed techniques include:

-